Benzeneethanamine, N-(benzoyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, N-(benzoyloxy)-, also known as O-benzoyl-N-phenethylhydroxylamine, is an organic compound with the molecular formula C15H15NO2. It is a derivative of phenethylamine, where the amino group is substituted with a benzoyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzeneethanamine, N-(benzoyloxy)- can be synthesized through the oxidation of phenethylamine using benzoyl peroxide. The reaction typically involves mixing phenethylamine with benzoyl peroxide in the presence of a base such as cesium carbonate (Cs2CO3) and a significant amount of water to achieve high selectivity and yield . The reaction conditions are mild and do not require an inert atmosphere, making the process relatively straightforward.
Industrial Production Methods
While specific industrial production methods for Benzeneethanamine, N-(benzoyloxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of benzoyl peroxide and other reagents.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, N-(benzoyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form N-oxides or other oxidized derivatives.
Reduction: It can be reduced back to phenethylamine or other reduced forms.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Benzoyl peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles can be used to substitute the benzoyloxy group, depending on the desired product.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Phenethylamine and other reduced forms.
Substitution: Compounds with different functional groups replacing the benzoyloxy group.
Scientific Research Applications
Benzeneethanamine, N-(benzoyloxy)- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to neurotransmitter analogs and their effects on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneethanamine, N-(benzoyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The benzoyloxy group can be hydrolyzed to release phenethylamine, which then exerts its effects by interacting with neurotransmitter receptors and modulating their activity. This interaction can lead to various physiological responses, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, which lacks the benzoyloxy group.
N-Benzoylphenethylamine: A similar compound with a benzoyl group directly attached to the nitrogen atom.
N-Phenethylhydroxylamine: A compound with a hydroxylamine group instead of the benzoyloxy group.
Uniqueness
Benzeneethanamine, N-(benzoyloxy)- is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
69424-54-0 |
---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(2-phenylethylamino) benzoate |
InChI |
InChI=1S/C15H15NO2/c17-15(14-9-5-2-6-10-14)18-16-12-11-13-7-3-1-4-8-13/h1-10,16H,11-12H2 |
InChI Key |
UBCZZMKFEONLRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.